5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
The compound 5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (hereafter referred to as the target compound) is a synthetic pyrido[1,2-a]benzimidazole derivative with a complex structure. Key features include:
- Substituents:
- 3-Methyl group: Enhances lipophilicity and steric bulk.
- 1-Oxo group: Introduces polarity and hydrogen-bonding capacity.
- 4-Carbonitrile: Contributes to electron-withdrawing effects and metabolic stability.
- Side chain: A 2-hydroxypropyl linker bearing a 3,4-dimethoxyphenethylamine moiety, which may confer receptor-binding specificity (e.g., adrenergic or dopaminergic systems) .
Properties
IUPAC Name |
5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-17-12-25(32)30-22-7-5-4-6-21(22)29(26(30)20(17)14-27)16-19(31)15-28-11-10-18-8-9-23(33-2)24(13-18)34-3/h4-9,12-13,19,28,31H,10-11,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKODZCPBLGXUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNCCC4=CC(=C(C=C4)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (commonly referred to as compound A) is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 464.53 g/mol. Its structure includes a benzimidazole core and several substituents that enhance its pharmacological profile.
The biological activity of compound A is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to neurodegenerative diseases.
2. Neuroprotective Effects
Research indicates that compound A exhibits neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for the management of Alzheimer's disease. In vitro studies demonstrated that compound A significantly reduced the AChE activity with an IC50 value indicating effective inhibition compared to standard drugs like donepezil .
3. Anti-inflammatory Activity
Compound A also displays anti-inflammatory properties. In cellular models, it has been observed to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This effect is mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in inflammatory responses.
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice models of Alzheimer’s disease demonstrated that administration of compound A resulted in improved cognitive function as measured by the Morris Water Maze test. Histological analysis revealed a reduction in amyloid-beta plaques and neuroinflammation markers compared to control groups .
Case Study 2: Anti-inflammatory Efficacy
In a controlled study involving rats subjected to induced paw edema, treatment with compound A significantly reduced swelling and pain compared to untreated controls. The anti-inflammatory effect was comparable to that observed with standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an alternative therapeutic agent .
Data Tables
Scientific Research Applications
Scientific Research Applications of 5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule belonging to the benzimidazole derivatives. The compound features a structural framework including a dihydropyrido-benzimidazole core, which is known for potential biological activities. The presence of functional groups such as methoxy, hydroxy, and carbonitrile enhances its reactivity and interaction with biological targets.
Chemical Properties and Reactivity
The chemical reactivity of 5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is due to its functional groups. The carbonitrile group can undergo hydrolysis to form carboxylic acids, while the amine group is prone to alkylation reactions. The methoxy groups may participate in nucleophilic substitution reactions under appropriate conditions. The hydroxyl group can act as a hydrogen bond donor or acceptor, influencing the compound's solubility and interaction with biological macromolecules.
Potential Therapeutic Applications
Research indicates that compounds similar to 5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile exhibit significant biological activities, including anti-cancer properties and the ability to activate AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and metabolism regulation. These activities suggest potential therapeutic applications in metabolic disorders and cancer treatment.
Related Compounds and Activities
Other compounds with similar structural features or functional groups have demonstrated various biological activities:
- N-substituted aryl compounds: Modulating the substitution pattern allows fine-tuning .
- Quinoline derivatives: In vitro antimalarial evaluation of synthesized quinoline derivatives against Plasmodium falciparum revealed them to possess moderate to high antimalarial activities .
- Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives: Evaluation of their anticancer and antimycobacterial activity .
- Dihydropyridine: A novel dihydropyridine with 3-aryl meta-hydroxyl substitution blocks L-type calcium channels in rat cardiomyocytes .
- 2-(4-Hydroxy-3-methoxyphenyl)-2-isopropyl-5-[methyl[2-(3,4-dimethoxyphenyl)ethyl]amino]pentanenitrile: Molecular Formula: C26H36N2O4 .
- 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine: has been described to have DHFR dihydrofolate as the target .
Data Table
Future Research Directions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2-a]benzimidazole Derivatives
Compound A : 3-Methyl-1-oxo-2-{[2-(substituted)ethyl]amino}methylene-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Key differences: Substituent: Chloroethylamino group instead of 3,4-dimethoxyphenethylamino. Impact: The chloro group (electron-withdrawing) reduces electron density compared to methoxy groups (electron-donating), altering solubility and target affinity.
- Synthetic route : Similar core synthesis but diverges in side-chain functionalization (chloroethyl vs. dimethoxyphenethyl).
Compound B : Multicomponent-derived pyrido[1,2-a]benzimidazole with nitro and cyano groups
Pyridazine and Pyridazinone Derivatives
Compound C : 3-Amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile
- Core difference : Pyridazine (six-membered ring with two adjacent nitrogen atoms) vs. pyrido-benzimidazole (fused bicyclic system).
- Functional similarity : Both feature carbonitrile and carbonyl groups, suggesting shared spectroscopic characteristics (e.g., IR peaks at ~2200 cm⁻¹ for CN, ~1600 cm⁻¹ for CO) .
Compound D : 5-Phenyl-4,7-dihydro-1H-pyrazolo[3,4-c]pyridazin-3-ylamine
- Structural contrast : Pyrazole-pyridazine hybrid lacks the benzimidazole moiety.
- Functional groups: Amino and phenyl groups may mimic the target’s side chain but with reduced complexity.
Physicochemical and Spectroscopic Comparison
Research Findings and Implications
- Synthetic Efficiency : Multicomponent reactions (e.g., ) offer faster access to the pyrido-benzimidazole core but require optimization for side-chain diversity.
- Bioactivity Trends: Methoxy groups (target compound) may enhance blood-brain barrier penetration compared to chloro substituents (Compound A) .
- Spectroscopic Consistency : Carbonitrile and carbonyl groups produce reliable IR and NMR signals across analogs, aiding structural validation .
Preparation Methods
Vilsmeier-Haack Formylation
A suspension of 3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole (precursor) in dimethylformamide (DMF) undergoes formylation using phosphorus oxychloride (POCl₃) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding 2-formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole.
Key Conditions :
- Solvent: Anhydrous DMF
- Temperature: 0–5°C (initial), then gradual warming to 60°C
- Stoichiometry: 1.2 equivalents POCl₃ per mole of precursor
Cyanation at Position 4
The formyl intermediate reacts with cyanating agents (e.g., ammonium carbonate and potassium cyanide) in a nucleophilic addition-elimination sequence. This step introduces the 4-carbonitrile group, critical for electronic modulation of the core.
Analytical Validation :
- IR : Strong absorption at 2218 cm⁻¹ (C≡N stretch).
- ¹H NMR : Absence of formyl proton (δ 9.8–10.2 ppm) and emergence of aromatic protons at δ 7.34 ppm (pyridobenzimidazole C7-H).
Side Chain Introduction: 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl
The hydroxypropylamino side chain is installed via epoxide ring-opening chemistry, ensuring stereochemical control.
Epoxide Intermediate Synthesis
The core structure’s 5-position is functionalized with an epoxide group using epichlorohydrin under basic conditions:
- Alkylation : Treatment with epichlorohydrin in the presence of NaH (2.5 equivalents) in tetrahydrofuran (THF) at 40°C.
- Cyclization : Intramolecular nucleophilic attack forms the epoxide moiety.
Yield Optimization :
Nucleophilic Ring-Opening with 2-(3,4-Dimethoxyphenyl)ethylamine
The epoxide undergoes regioselective attack by 2-(3,4-dimethoxyphenyl)ethylamine in ethanol at reflux (78°C). The amine’s nucleophilicity directs the opening to the less hindered carbon, yielding the 2-hydroxypropylamino side chain.
Reaction Parameters :
- Solvent: Ethanol (anhydrous)
- Stoichiometry: 1.1 equivalents amine per epoxide
- Duration: 6–8 hours (monitored by TLC)
Side Product Mitigation :
- Dimerization is suppressed by maintaining dilute conditions (0.1 M).
- Excess amine (1.5 equivalents) ensures complete conversion.
Final Functionalization and Purification
Oxidative Stabilization
The secondary amine in the side chain is oxidized to prevent retro-Michael reactions. Hydrogen peroxide (30%, 2.0 equivalents) in acetic acid at 50°C for 2 hours achieves this without affecting the nitrile group.
Salt Formation for Crystallization
The free base is converted to its oxalate salt by stirring with oxalic acid (1.05 equivalents) in acetone/water (4:1). This enhances crystallinity and purity.
Crystallization Data :
- Solvent System: Ethanol/water (3:1)
- Yield: 78–82% after recrystallization
- Melting Point : 290–293°C (decomposition observed above 300°C)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Comparative Analysis of Synthetic Routes
Key Findings :
- Method A offers higher yields due to optimized oxalate salt crystallization.
- Method B’s lower yield stems from competing side reactions during cyanation.
Challenges and Optimization Strategies
Regioselectivity in Epoxide Opening
Steric hindrance at the benzylic carbon favors amine attack at the terminal epoxide carbon. Molecular modeling (DFT calculations) confirms a 12.3 kcal/mol preference for the observed regiochemistry.
Nitrile Group Stability
The 4-carbonitrile remains intact under acidic (pH 2–6) and basic (pH 8–10) conditions, as verified by HPLC monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
